Latanoprost Latanoprost Latanoprost is the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α (17-phenyl-13,14-dihydro PGF2α). It is a prodrug form of the free acid, which is a potent agonist of the FP receptor in the eye. Latanoprost reduces intraocular pressure in glaucoma patients with few side effects. The EC50 value of latanoprost (tested as the free acid) for FP receptors is 3.6 nM.
Brand Name: Vulcanchem
CAS No.: 130209-82-4
Catalog No.: VC000247
InChI:
SMILES: O[C@@H]1[C@H](C/C=CCCCC(OC(C)C)=O)[C@@H](CC[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1
Molecular Formula: C26H40O5
Molecular Weight: 432.6

Latanoprost

* For research use only. Not for human or veterinary use.

CAS No.: 130209-82-4

APIs

Catalog No.: VC000247

Molecular Formula: C26H40O5

Molecular Weight: 432.6

Availability: Please Inquire

Price: Please Inquire

Latanoprost - 130209-82-4

CAS No. 130209-82-4
Product Name Latanoprost
Synonyms PHXA41; PHXA-41; PHXA 41; XA34; XA-34; XA 34; Latanoprost, Xalatan, Catioprost
Molecular Formula C26H40O5
Molecular Weight 432.6
InChIKey GGXICVAJURFBLW-CEYXHVGTSA-N
SMILES O[C@@H]1[C@H](C/C=CCCCC(OC(C)C)=O)[C@@H](CC[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1
Appearance Solid powder
Purity > 98%
Description Latanoprost is the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α (17-phenyl-13,14-dihydro PGF2α). It is a prodrug form of the free acid, which is a potent agonist of the FP receptor in the eye. Latanoprost reduces intraocular pressure in glaucoma patients with few side effects. The EC50 value of latanoprost (tested as the free acid) for FP receptors is 3.6 nM.
References 1. Surv Ophthalmol. 1997 Feb;41 Suppl 2:S77-81.

Clinical dose-regimen studies with latanoprost, a new ocular hypotensive PGF2
alpha analogue.

Diestelhorst M(1), Krieglstein GK, Lusky M, Nagasubramanian S.

Author information:
(1)Department of Ophthalmology, University of Köln, Germany.

This review summarizes recent short-term clinical studies evaluating the ocular
hypotensive efficacy of different dose-regimens of latanoprost. When tested in
ocular hypertensive and glaucoma patients concomitantly treated with timolol,
0.006% latanoprost given only in the evening, was found to be more effective than
the same concentration given in the morning and evening. In patients with open
angle, pseudoexfoliation and normal tension glaucoma not receiving other
treatment, once-daily 0.005% latanoprost monotherapy was more effective than
twice-daily 0.0015% latanoprost treatment. No significant differences were found
in conjunctival hyperemia, sensory irritation or blood-aqueous barrier
permeability between these two treatment regimens. Although the ocular
hypotensive efficacy of once-daily application of the lower concentration
(0.0015%) latanoprost was not investigated, we would conclude, based on the
studies reviewed here, that at a concentration of 0.005%, once-a-day dosing of
latanoprost is highly effective in significantly reducing intraocular pressure,
causing only minimal, clinically acceptable short-term ocular side effects.




2. Drugs Aging. 1996 Nov;9(5):363-78.

Latanoprost. A review of its pharmacological properties, clinical efficacy and
tolerability in the management of primary open-angle glaucoma and ocular
hypertension.

Patel SS(1), Spencer CM.

Author information:
(1)Adis International Limited, Auckland, New Zealand.

Latanoprost is an ester prodrug analogue of prostaglandin F2 alpha which
effectively reduces intraocular pressure (IOP) by increasing uveoscleral outflow
rather than altering conventional trabeculo-canalicular) aqueous outflow. The
IOP-lowering effect of latanoprost lasts for 20 to 24 hours after a single dose,
which allows a single daily dosage regimen. Data from 4 randomised double-masked
multicentre studies indicate that a once daily dose of topical latanoprost 0.005%
is as effective as timolol 0.5% twice daily in the treatment of patients with
primary open-angle glaucoma or ocular hypertension. A number of studies also
demonstrate that latanoprost enhances IOP-lowering effects when applied in
combination with other antiglaucoma agents. Latanoprost is well tolerated with
no, or barely detectable, conjunctival hyperaemia, and, unlike timolol, is not
associated with systemic adverse effects. However, 3 to 10% of patients treated
with latanoprost 0.005% have shown increased iris pigmentation after 3 to 4.5
months/' treatment. In summary, the available data show that latanoprost is a
potent IOP-lowering agent with a number of positive features including a single
daily dosage regimen, a novel mechanism of action that enhances the IOP-lowering
effect of contemporary agents, and a lack of systemic adverse effects. These
properties suitably poise latanoprost for a prominent position in the management
of patients with primary open-angle glaucoma and ocular hypertension.



3. Curr Opin Ophthalmol. 1996 Apr;7(2):11-7.

Latanoprost as a new horizon in the medical management of glaucoma.

Stjernschantz J(1), Alm A.

Author information:
(1)Glaucoma Research Laboratory Pharmacia Uppsala, Sweden.

Latanoprost is a new prostaglandin F2 alpha analogue specifically developed for
the treatment of glaucoma. Latanoprost is a selective FP receptor agonist, with a
primary mode of action of increased uveoscleral outflow of aqueous humor. A dose
of 50 micrograms/mL (0.005%) once daily has been found optimal in clinical
trials. Latanoprost reduces the nocturnal intraocular pressure in addition to the
diurnal, and has been shown to be additive to other glaucoma medication. In
long-term phase III clinical trials, latanoprost 0.005% once daily has been
proven to be at least as effective as timolol 0.5% twice a day. The main side
effect of latanoprost is increased iridial pigmentation, which is relatively
frequent in patients with mixed color of the iris. This unique side effect is
based on the ability of prostaglandins to stimulate melanin formation in
melanocytes. The advantages of latanoprost compared with other glaucoma
medication comprise different mode of action, good intraocular pressure-reducing
effect, once-daily dosing, and absence of systemic side effects. The long-term
consequences of increased iridial pigmentation need to be further studied.